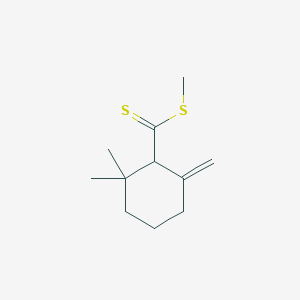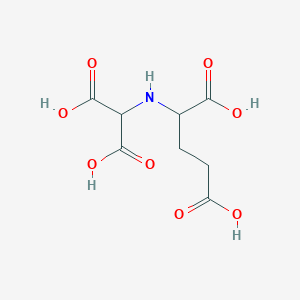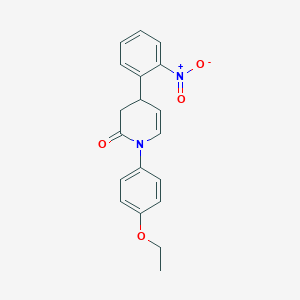
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This compound is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a dihydropyridinone core.
Métodos De Preparación
The synthesis of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial production methods may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyridine derivatives, while reduction results in the formation of amino-substituted dihydropyridines.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina. Research is ongoing to explore new therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one and its derivatives often involves interaction with molecular targets such as ion channels, enzymes, and receptors. For example, dihydropyridine derivatives act as calcium channel blockers by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications.
Nifedipine: Used primarily for the treatment of hypertension and angina.
Amlodipine: Known for its long duration of action and use in treating hypertension and coronary artery disease.
Felodipine: Utilized for its vasodilatory effects in the management of hypertension.
Propiedades
Número CAS |
116482-14-5 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16-9-7-15(8-10-16)20-12-11-14(13-19(20)22)17-5-3-4-6-18(17)21(23)24/h3-12,14H,2,13H2,1H3 |
Clave InChI |
OZMZDCXCSHAWRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C=CC(CC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
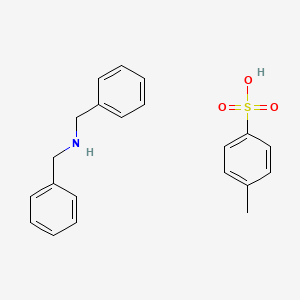

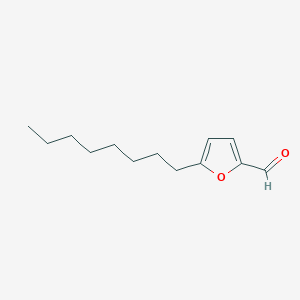
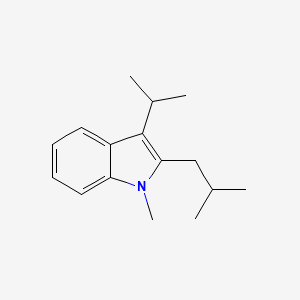

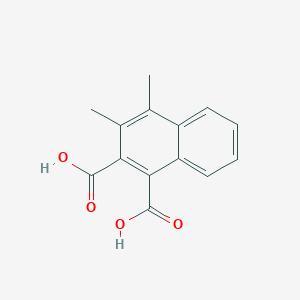

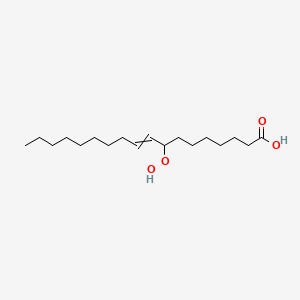
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
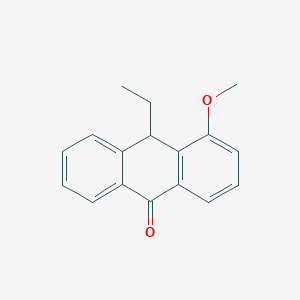
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
